

What is the chemical structure of 5-Hydroxy Etodolac?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Hydroxy Etodolac

Cat. No.: B15291258

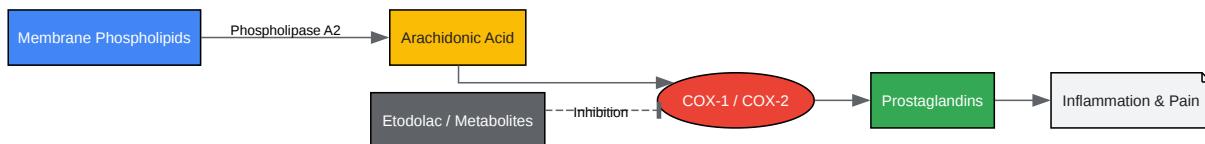
[Get Quote](#)

An In-depth Technical Guide to **5-Hydroxy Etodolac** for Researchers, Scientists, and Drug Development Professionals.

Introduction

Etodolac is a nonsteroidal anti-inflammatory drug (NSAID) utilized for managing mild to moderate pain, fever, and inflammation.^[1] It functions by inhibiting cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation and pain.^{[1][2]} Etodolac is metabolized in the liver into several hydroxylated forms, including **5-Hydroxy Etodolac**.^{[2][3]} This document provides a detailed overview of the chemical structure, properties, and relevant experimental considerations for **5-Hydroxy Etodolac**.

Chemical Structure and Physicochemical Properties

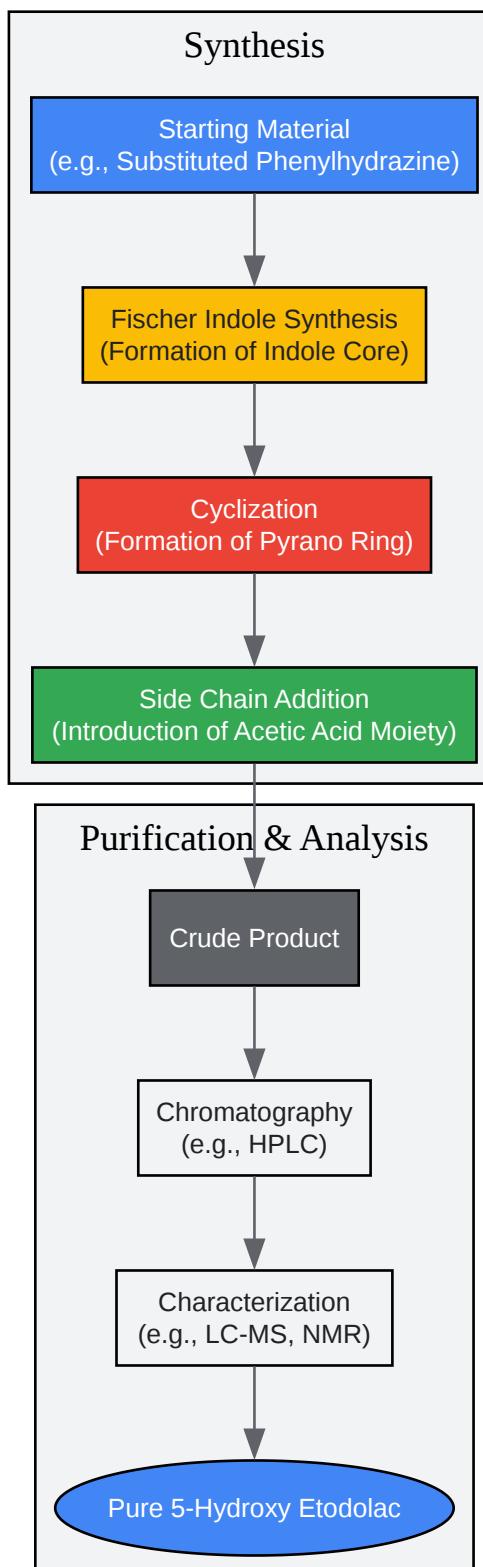

5-Hydroxy Etodolac is a metabolite of Etodolac, characterized by the addition of a hydroxyl group at the 5th position of the indole ring. The chemical name for **5-Hydroxy Etodolac** is 2-(1,8-Diethyl-5-hydroxy-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic Acid.^[4]

Below is a table summarizing the key physicochemical properties of Etodolac and its 5-hydroxy metabolite.

Property	Etodolac	5-Hydroxy Etodolac
Molecular Formula	C17H21NO3 ^{[1][5][6]}	C17H21NO4 ^[4]
Molecular Weight	287.35 g/mol ^[5]	303.35 g/mol ^[4]
CAS Number	41340-25-4 ^{[1][6]}	314734-19-5 ^[4]
IUPAC Name	(RS)-2-(1,8-Diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid ^[1]	2-(1,8-Diethyl-5-hydroxy-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic Acid ^[4]
Appearance	White to light yellow or light beige powder ^[7]	Not specified
Melting Point	145 to 148 °C ^[1]	Not specified
Solubility	Soluble in methanol, DMF, and DMSO ^{[6][7]}	Not specified

Biological Activity and Mechanism of Action

Etodolac, the parent compound of **5-Hydroxy Etodolac**, exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of the cyclooxygenase (COX) enzymes, with a preferential selectivity for COX-2 over COX-1.^{[1][3]} The inhibition of COX enzymes blocks the conversion of arachidonic acid to prostaglandins, which are key signaling molecules in the inflammation cascade. While the biological activity of **5-Hydroxy Etodolac** is not as extensively characterized, other hydroxylated metabolites of Etodolac have shown marginal to no activity in blocking prostaglandin production.^[8]


[Click to download full resolution via product page](#)

Prostaglandin Synthesis Pathway and Inhibition by Etodolac.

Experimental Protocols

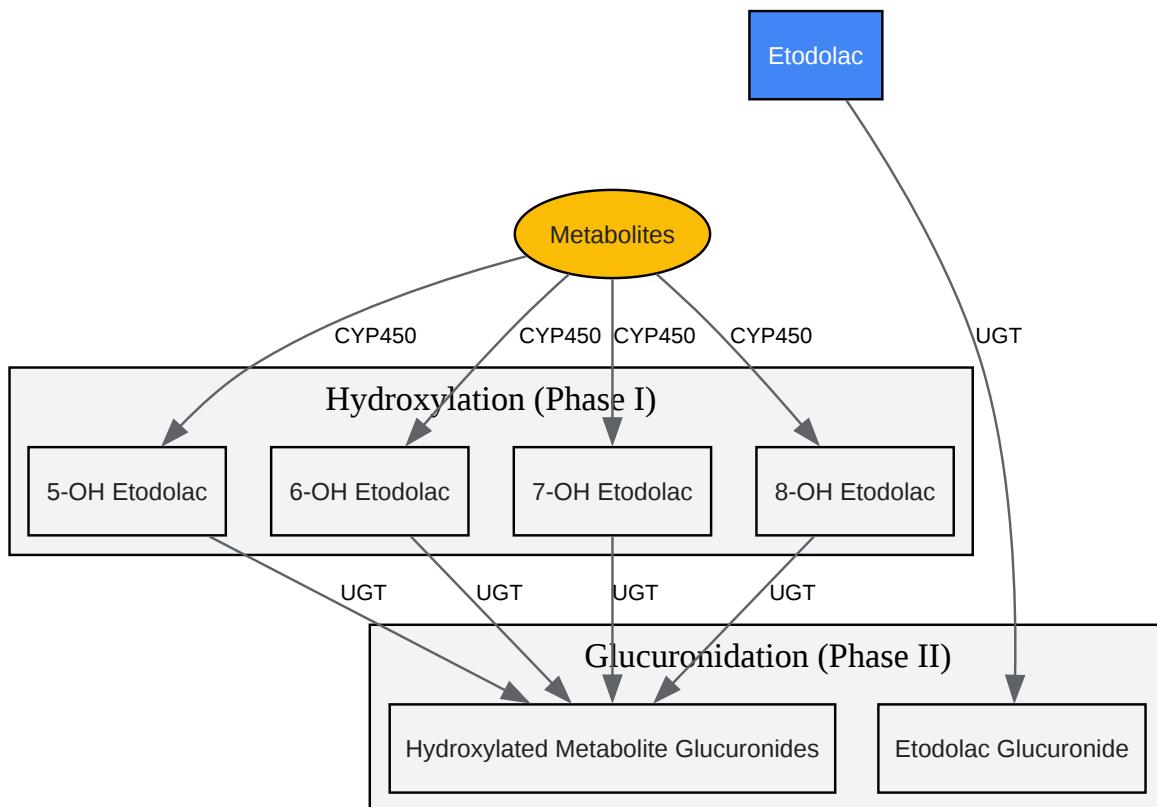
Synthesis of Hydroxylated Etodolac Derivatives

The synthesis of hydroxylated metabolites of Etodolac can be achieved through various organic synthesis routes. A general approach involves the introduction of a hydroxyl group onto the indole scaffold of an Etodolac precursor, followed by the elaboration of the pyrano[3,4-b]indole core and the acetic acid side chain. The following is a representative, generalized workflow.

[Click to download full resolution via product page](#)

General Workflow for Synthesis and Purification.

A specific synthesis of Etodolac starts with 2-ethyl phenyl hydrazine hydrochloride and 2,3-dihydrofuran to produce 7-ethyl tryptophol.[\[9\]](#)[\[10\]](#) To synthesize **5-Hydroxy Etodolac**, a starting material with a hydroxyl group at the corresponding position would be required.


Analytical Methodology

The analysis and quality control of **5-Hydroxy Etodolac** can be performed using standard analytical techniques in pharmaceutical chemistry.[\[4\]](#)

- High-Performance Liquid Chromatography (HPLC): Used for the separation and quantification of the compound. A reversed-phase C18 column is often employed with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
- Liquid Chromatography-Mass Spectrometry (LC-MS): Provides structural confirmation by determining the mass-to-charge ratio of the molecule and its fragments.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for the definitive structural elucidation of the synthesized compound.

Metabolism of Etodolac

Etodolac is extensively metabolized in the liver, with the primary route of excretion being renal.[\[3\]](#) The major metabolites are formed through hydroxylation at the 6, 7, and 8 positions of the indole ring, as well as glucuronidation of the parent compound and its hydroxylated metabolites.[\[2\]](#)[\[3\]](#) **5-Hydroxy Etodolac** is one of these potential hydroxylated metabolites.

[Click to download full resolution via product page](#)

Metabolic Pathways of Etodolac.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Etodolac - Wikipedia [en.wikipedia.org]
- 2. Etodolac | C17H21NO3 | CID 3308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. 5-Hydroxy Etodolac - SRIRAMCHEM [sriramchem.com]
- 5. GSRS [precision.fda.gov]

- 6. caymanchem.com [caymanchem.com]
- 7. Etodolac 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. Etodolac, a novel antiinflammatory agent. The syntheses and biological evaluation of its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ETODOLAC Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference, Grants, Exam Alerts [gpatindia.com]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [What is the chemical structure of 5-Hydroxy Etodolac?]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15291258#what-is-the-chemical-structure-of-5-hydroxy-etodolac]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com